Lithium 2-hydroxyethoxide
Overview
Description
Lithium 2-hydroxyethoxide, also known as 2-lithiooxyethanol, is an organolithium compound with the chemical formula C2H7LiO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents. This compound is known for its strong basicity and reactivity with acids and water. It is commonly used in organic synthesis as a base catalyst and in the preparation of various chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxyethoxide is typically synthesized by reacting lithium metal with 2-hydroxyethanol under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The reaction is carried out as follows: [ \text{Li} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{LiOCH}_2\text{CH}_2\text{OH} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of lithium metal to 2-hydroxyethanol in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The product is then purified by distillation or crystallization to achieve high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form lithium glycolate.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: this compound can reduce carbonyl compounds in the presence of suitable catalysts.
Substitution: Typical conditions involve the use of alkyl halides or other electrophiles in an aprotic solvent.
Major Products:
Oxidation: Lithium glycolate.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted ethoxides depending on the electrophile used
Scientific Research Applications
Lithium 2-hydroxyethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, facilitating reactions such as deprotonation and nucleophilic substitution.
Biology: It is employed in the synthesis of biologically active molecules and intermediates.
Medicine: It is used in the preparation of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Industry: It serves as a catalyst in polymerization reactions and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of lithium 2-hydroxyethoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming lithium salts and corresponding conjugate bases. In nucleophilic substitution reactions, the lithium atom acts as a leaving group, allowing the formation of new carbon-oxygen bonds. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and stabilize reaction intermediates .
Comparison with Similar Compounds
Lithium ethoxide (C2H5OLi): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Lithium methoxide (CH3OLi): A simpler analog with a single carbon atom, used in similar applications but with different reactivity profiles.
Lithium tert-butoxide ((CH3)3COLi): A bulkier compound with steric hindrance, used in selective deprotonation reactions.
Uniqueness: Lithium 2-hydroxyethoxide is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
lithium;2-hydroxyethanolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O2.Li/c3-1-2-4;/h3H,1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIVMAOEMYJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890794 | |
Record name | 1,2-Ethanediol, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23248-23-9 | |
Record name | 1,2-Ethanediol, lithium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023248239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium 2-hydroxyethoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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